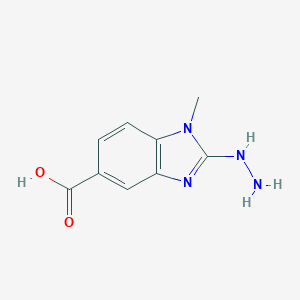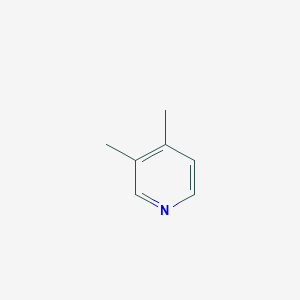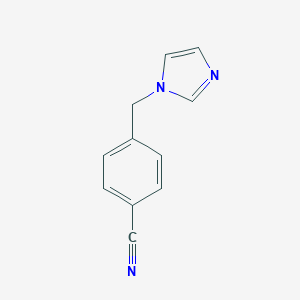
4-(1H-imidazol-1-ylmethyl)benzonitrile
Übersicht
Beschreibung
4-(1H-imidazol-1-ylmethyl)benzonitrile is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is part of the imidazole derivative family and has applications in different fields of chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives like 4-(1H-imidazol-1-ylmethyl)benzonitrile typically involves multi-component reactions. For instance, a study reported an efficient procedure for synthesizing novel 2,5-diaryl-1-hydroxy-1H-imidazol-4-yl derivatives through a one-pot, four-component reaction involving hydroxylamine, benzonitriles, arylglyoxals, and cyclic 1,3-dicarbonyl compounds without using bases and catalysts, yielding products in good yields (Alizadeh-bami et al., 2019).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including 4-(1H-imidazol-1-ylmethyl)benzonitrile, can be characterized using various spectroscopic techniques. For example, a study on similar compounds utilized UV-vis, IR, 1H/13C NMR, mass spectrometry, and X-ray crystallography for structural inference (Ünver et al., 2009).
Chemical Reactions and Properties
Imidazole derivatives, including 4-(1H-imidazol-1-ylmethyl)benzonitrile, participate in a variety of chemical reactions due to their reactive functional groups. For instance, a study on similar compounds showed the potential of imidazole derivatives as selective farnesyltransferase inhibitors (Wang et al., 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be determined through various analytical techniques. A study on a related compound, 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles, revealed its crystal structure and physical characteristics using X-ray crystallography and other methods (Wang et al., 2004).
Chemical Properties Analysis
The chemical properties of 4-(1H-imidazol-1-ylmethyl)benzonitrile, like reactivity and stability, can be studied under various conditions. For example, the synthesis and structure of a coordination polymer with 1,4-bis(imidazole-1-ylmethyl)benzene demonstrate the reactivity of imidazole derivatives in forming complex structures (Zhao et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescence Studies
4-(1H-imidazol-1-ylmethyl)benzonitrile (IBN) has been utilized in the synthesis of novel cadmium(II) and silver(I) complexes through hydrothermal reactions. These complexes exhibit diverse structural configurations and photoluminescence properties. For example, coordination complexes synthesized using IBN demonstrated a range of coordination modes and showed significant photoluminescence in the solid state at room temperature, indicating potential applications in luminescent materials or sensors (Su et al., 2009).
Coordination Polymers and Porous Materials
IBN has been instrumental in constructing coordination polymers with unique properties. A study on a 3D Cobalt(II) coordination polymer, derived from 1,4-bis(imidazole-1-ylmethyl)benzone (bix), highlighted its open three-dimensional framework, hinting at potential applications as functional microporous solid materials (Zhao et al., 2002). Another study synthesized a bifurcating ligand, showing the versatility of imidazole derivatives in forming coordination polymers with significant photoluminescence and magnetic properties (Aijaz et al., 2011).
Corrosion Inhibition
Research has also explored the application of imidazole-based molecules, including 4-(1H-imidazole-1-yl)benzonitrile, in corrosion inhibition of carbon steel in acidic mediums. These studies highlight the potential of these molecules in protective coatings and anti-corrosion materials, demonstrating how the molecular structure influences corrosion inhibition efficiency (Costa et al., 2021).
Photostability and Photophysical Properties
Imidazole core-based fluorophores have been synthesized, displaying excellent photostability and photophysical properties. Such studies underscore the potential of 4-(1H-imidazol-1-ylmethyl)benzonitrile derivatives in developing new fluorescent materials for applications in bioimaging and molecular probes (Ozturk et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(imidazol-1-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-7-10-1-3-11(4-2-10)8-14-6-5-13-9-14/h1-6,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSFCTSUDCCYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361242 | |
| Record name | 4-(1H-imidazol-1-ylmethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-ylmethyl)benzonitrile | |
CAS RN |
112809-54-8 | |
| Record name | 4-(Imidazol-1-ylmethyl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112809548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1H-imidazol-1-ylmethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(IMIDAZOL-1-YLMETHYL)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT6XRA834 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

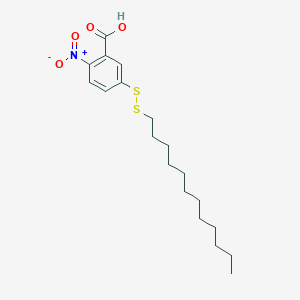
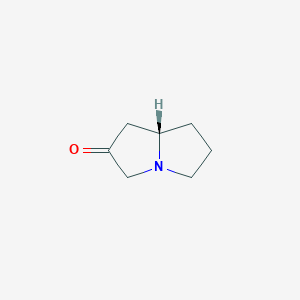
![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)

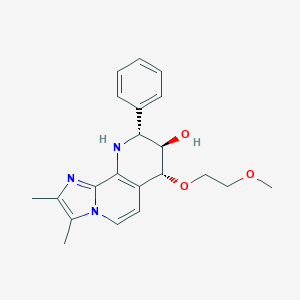
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)

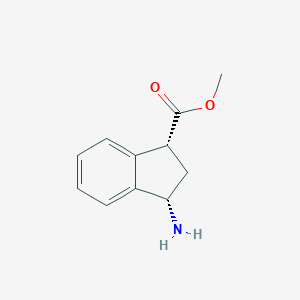

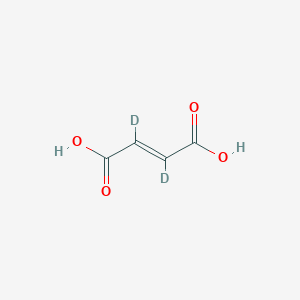
![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)

